molecular formula C12H10ClN3O2 B1420483 Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate CAS No. 1150163-89-5

Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate

Cat. No.: B1420483
CAS No.: 1150163-89-5
M. Wt: 263.68 g/mol
InChI Key: PTDABCBHVHXZRI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with guanidine to form 2-amino-4-(3-chlorophenyl)pyrimidine. This intermediate is then esterified with methyl chloroformate to yield the final product. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in the presence of a suitable solvent.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-phenylpyrimidine-5-carboxylate
  • Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate
  • Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate

Uniqueness

Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable compound for research and development.

Biological Activity

Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by its pyrimidine ring structure with various substituents that influence its biological properties. The presence of a 3-chlorophenyl group and a carboxylate moiety enhances its potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various cellular processes. Research indicates that it may modulate pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, notably MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The compound exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which had IC50 values of 17.02 μM and 11.73 μM respectively .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-70.87 - 12.91
This compoundMDA-MB-2311.75 - 9.46
5-FluorouracilMCF-717.02
5-FluorouracilMDA-MB-23111.73

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations suggest that it exhibits notable activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents . The mechanism by which it exerts these effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Study on Anticancer Efficacy : A study conducted by researchers at [source] evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound induces apoptosis through caspase activation, significantly increasing caspase-9 levels in treated cells .
  • Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration into its use as an antibacterial agent.

Properties

IUPAC Name

methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDABCBHVHXZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674823
Record name Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150163-89-5
Record name Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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